molecular formula C11H13FO2 B1446658 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid CAS No. 1525405-41-7

3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid

Cat. No. B1446658
CAS RN: 1525405-41-7
M. Wt: 196.22 g/mol
InChI Key: WATNGUXSBWTSIN-UHFFFAOYSA-N
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Description

3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid is a chemical compound with the CAS Number: 377083-80-2 . It has a molecular weight of 182.19 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Organic Synthesis: Suzuki–Miyaura Coupling

In organic synthesis, this compound is utilized in the Suzuki–Miyaura coupling process. This reaction is a widely applied method for forming carbon-carbon bonds using palladium-catalyzed cross-coupling with organoboron reagents . The compound’s stability and reactivity make it suitable for creating complex organic molecules, particularly in pharmaceutical synthesis where precision and functional group tolerance are crucial.

Pharmaceutical Research: Antibiotic Synthesis

The compound serves as an intermediate in the synthesis of antibiotics. Its fluorinated aromatic structure is beneficial in creating compounds with antibiotic activity, as demonstrated by derivatives showing minimum inhibitory concentrations effective against certain bacteria . This highlights its potential in developing new antibacterial agents.

Material Science: Liquid Crystal Synthesis

In material science, “3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid” is a precursor for synthesizing bent-core liquid crystals. The meta-positioning of the carboxylic acid and fluoride groups provides a structural scaffold essential for the unique properties of these liquid crystals, which have applications in advanced display technologies .

Chemical Synthesis: Boronic Acid Derivatives

This compound is also significant in the preparation of boronic acid derivatives, which are crucial in various chemical synthesis reactions, including the aforementioned Suzuki–Miyaura coupling . These derivatives are valuable for their versatility in creating a wide array of chemical entities.

Biochemistry: Drug Delivery Systems

In biochemistry, the compound’s derivatives are explored for their potential as boron carriers in drug delivery systems, particularly for neutron capture therapy . The compound’s ability to form stable complexes is advantageous for targeted drug delivery applications.

Environmental Science: Analytical Studies

“3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid” is used in environmental science for analytical studies. Its well-defined structure and properties allow for its use as a standard in chromatographic analysis, aiding in the detection and quantification of various environmental pollutants .

Analytical Chemistry: Metabolite Detection

The compound is instrumental in analytical chemistry, where it is used to detect metabolites in biological samples. Its distinct chemical signature makes it an excellent standard for gas chromatography-mass spectrometry (GC-MS) analyses, facilitating the study of metabolic pathways and disease markers .

Chemical Education: Reaction Mechanism Studies

Lastly, in chemical education, this compound is used to illustrate reaction mechanisms, particularly in the study of electrophilic and nucleophilic reactions in advanced organic chemistry courses. Its reactivity provides a practical example of fundamental concepts in chemical reactivity and synthesis .

properties

IUPAC Name

3-(3-fluoro-2-methylphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-7(11(13)14)6-9-4-3-5-10(12)8(9)2/h3-5,7H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATNGUXSBWTSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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